Desloratadine-d1 N-Oxide
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Overview
Description
Desloratadine-d1 N-Oxide is a derivative of desloratadine, a second-generation tricyclic antihistamine Desloratadine is widely used for the treatment of allergic conditions such as seasonal allergic rhinitis, perennial allergic rhinitis, and chronic idiopathic urticaria
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desloratadine-d1 N-Oxide typically involves the oxidation of desloratadine. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and concentration of reactants to optimize yield and purity. Advanced techniques like high-performance liquid chromatography (HPLC) are employed for purification and quality control.
Chemical Reactions Analysis
Types of Reactions: Desloratadine-d1 N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent desloratadine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation, metal hydrides.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Higher oxidized forms of desloratadine.
Reduction: Desloratadine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Desloratadine-d1 N-Oxide has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of N-oxides in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with cellular receptors.
Medicine: Explored for its potential therapeutic effects and as a tool to understand the metabolism of desloratadine.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
Desloratadine-d1 N-Oxide exerts its effects primarily through its interaction with histamine H1 receptors. By competing with histamine for binding at these receptors, it prevents the typical allergic response. The N-oxide form may have different binding affinities and pharmacokinetics compared to the parent compound, which can influence its overall efficacy and duration of action.
Comparison with Similar Compounds
Desloratadine: The parent compound, widely used as an antihistamine.
Loratadine: A precursor to desloratadine, also used as an antihistamine.
Fexofenadine: Another second-generation antihistamine with similar uses.
Cetirizine: A second-generation antihistamine with a different chemical structure but similar therapeutic effects.
Uniqueness: Desloratadine-d1 N-Oxide is unique due to its N-oxide functional group, which imparts distinct chemical and physical properties. This makes it a valuable compound for studying the effects of N-oxidation on the pharmacological activity and metabolism of antihistamines.
Biological Activity
Desloratadine-d1 N-Oxide is a derivative of desloratadine, a second-generation antihistamine known for its selective H1-receptor antagonist activity. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Desloratadine
Desloratadine is primarily used to treat allergic conditions such as seasonal allergic rhinitis and chronic idiopathic urticaria. It operates by blocking the H1 receptor, which prevents the effects of histamine, a key mediator in allergic responses. Desloratadine is characterized by its non-sedating properties due to its limited penetration into the central nervous system .
This compound, like its parent compound, exhibits antihistaminic properties by selectively antagonizing peripheral H1 receptors. This action leads to:
- Reduction in Allergic Symptoms : It alleviates symptoms such as nasal congestion, itching, and hives.
- Anti-inflammatory Effects : In vitro studies suggest that desloratadine inhibits the release of pro-inflammatory mediators including IL-4, IL-6, IL-8, and TNF-alpha-induced chemokines .
Pharmacokinetics
The pharmacokinetic profile of desloratadine includes:
- Absorption : Rapidly absorbed with a mean peak plasma concentration occurring approximately 3 hours post-administration.
- Half-Life : Approximately 27 hours, allowing for once-daily dosing.
- Protein Binding : High binding affinity (82-87%) to plasma proteins .
Experimental Studies
Research has indicated that derivatives like this compound may enhance certain biological activities compared to desloratadine. For instance:
- In Vitro Activity : Studies have shown that modifications in the molecular structure can lead to increased potency against histamine-induced responses in isolated tissues.
- Anti-inflammatory Mechanisms : Similar to desloratadine, this compound may modulate inflammatory pathways by affecting cytokine release and cell adhesion molecule expression.
Comparative Biological Activity Table
Compound | Mechanism of Action | Key Findings |
---|---|---|
Desloratadine | H1-receptor antagonist | Reduces allergic symptoms; anti-inflammatory effects |
This compound | H1-receptor antagonist; potential enhancements | Increased potency in inhibiting histamine responses |
Properties
IUPAC Name |
13-chloro-5-deuterio-4-oxido-2-piperidin-4-ylidene-4-azoniatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c20-16-5-6-17-15(12-16)4-3-14-2-1-11-22(23)19(14)18(17)13-7-9-21-10-8-13/h1-2,5-6,11-12,21H,3-4,7-10H2/i11D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRQZDOHUHWANO-WORMITQPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=[N+]4[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=[N+](C2=C(CCC3=C(C2=C4CCNCC4)C=CC(=C3)Cl)C=C1)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.